molecular formula C9H12BrNO B104602 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide CAS No. 59839-23-5

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide

Cat. No.: B104602
CAS No.: 59839-23-5
M. Wt: 230.1 g/mol
InChI Key: USVPGYXADKFDAI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Identification

  • Metabolic Analysis : The compound undergoes extensive metabolism in rats, with various phase I and II metabolites identified in feces, bile, urine, and plasma. These metabolites can be effectively screened and identified using LC-MS/MS methods (Wang et al., 2007).

Anticancer Potential

  • Anticancer Properties : Substituted tetrahydroisoquinolines, including derivatives of 1,2,3,4-tetrahydroisoquinoline, show potential as anticancer agents. Their cytotoxicity against various cancer cell lines was evaluated, indicating promising anticancer activities (Redda et al., 2010).

Synthesis and Catalysis

  • Synthetic Applications : The compound is useful in synthesizing enantiopure acids, valuable in creating modulators for nuclear receptors. It demonstrates applications in stereoselective synthesis and catalysis (Forró et al., 2016).
  • Catalytic Strategies : It serves as a key scaffold in asymmetric catalysis, with novel catalytic strategies developed for synthesizing chiral tetrahydroisoquinolines, highlighting its significance in organic synthesis (Liu et al., 2015).

Neurological Research

  • Neuroprotective Activity : 1,2,3,4-Tetrahydroisoquinoline derivatives have shown neuroprotective properties, which could be significant in the context of Parkinson's disease and other neurological disorders (Okuda et al., 2003).

Pharmacological Potential

  • Pharmacological Applications : Various derivatives of tetrahydroisoquinoline exhibit significant pharmacological potential, including as anticancer antibiotics and neuroprotective agents (Singh & Shah, 2017).

Miscellaneous Applications

  • Diverse Biological Activities : The compound is part of a family of alkaloids known for a range of biological properties, including antitumor and antimicrobial activities. This diversity underscores its importance in medicinal chemistry (Peana et al., 2019).

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVPGYXADKFDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538284
Record name 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59839-23-5
Record name 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxy-1,2,3,4-tetrahydroisoquinoline (2.89 g) was dissolved in 48% aqueous hydrogen bromide solution (70 ml) and the mixture was refluxed for 2 hours. The solvent was evaporated and to the obtained residue were added ethanol and diethyl ether. The mixture was filtrated and dried under reduced pressure to give the title compound (3.93 g).
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2.89 g
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70 mL
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Synthesis routes and methods II

Procedure details

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride, prepared as in WO 2004/26305, (18.9 g, 94 mmol) in 48% aqueous hydrobromic acid was heated at 100° C. for 12 h and then cooled to 0° C. The solid was filtered off, washed with t-butyl methyl ether and dried.
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Synthesis routes and methods III

Procedure details

A solution of 8.00 g (49 mmol) of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline in 196 mL of 48% hydrobromic acid was refluxed for 3 h. The mixture was then concentrated and coevaporated several times with ethanol. The resulting slurry was filtered and dried under vacuum to give 7.43 g of 1,2,3,4-Tetrahydro-isoquinolin-6-ol hydrobromide as a solid. To 7.38 g of the crude hydrobromide dissolved in 117 mL each of dioxane and water was added 6.34 g (35.3 mmol) of benzyl chloroformate with ice bath cooling. A 1 M solution of potassium carbonate was slowly added until a pH of 10 was maintained. The mixture was stirred overnight at room temperature. Excess dioxane was removed by evaporation, and the resulting aqueous mixture was acidified with 1 N HCl and the product extracted with ethyl acetate. The organic portion was washed with water and brine, dried over Na2SO4 and concentrated to give 10.4 g of an oil which was crystallized from ether/hexane to give 7.05 g of 7D as a solid.
Quantity
8 g
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196 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide
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Reactant of Route 6
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide

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